molecular formula C15H13Cl2N5O2 B11480209 N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11480209
M. Wt: 366.2 g/mol
InChI Key: RBKJWVKFGNAYLM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-chlorophenyl group, a pyrazolyl group, and an oxadiazole ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenyl ethylamine: This can be achieved by the reduction of 4-chlorophenyl acetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Synthesis of the pyrazolyl intermediate: The 4-chlorophenyl ethylamine is then reacted with 4-chloro-1H-pyrazole-1-carboxaldehyde under acidic conditions to form the corresponding Schiff base, which is subsequently reduced to the pyrazolyl intermediate.

    Formation of the oxadiazole ring: The pyrazolyl intermediate is then reacted with ethyl chloroformate and hydrazine hydrate to form the oxadiazole ring.

    Final coupling reaction: The oxadiazole intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrazolyl groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it may interact with cellular receptors involved in pain signaling, providing analgesic effects.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A versatile building block in organic synthesis with similar functional groups.

    Acetylacetone: Another compound with a similar structure used in various chemical reactions.

    Diketene: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

These compounds share some structural similarities but differ in their specific functional groups and reactivity, making this compound unique in its applications and properties.

Properties

Molecular Formula

C15H13Cl2N5O2

Molecular Weight

366.2 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-[(4-chloropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H13Cl2N5O2/c16-11-3-1-10(2-4-11)5-6-18-14(23)15-20-13(21-24-15)9-22-8-12(17)7-19-22/h1-4,7-8H,5-6,9H2,(H,18,23)

InChI Key

RBKJWVKFGNAYLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl)Cl

Origin of Product

United States

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